5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide is a heterocyclic compound with the molecular formula C₄H₅N₃O₄ and a molecular weight of 159.10 g/mol . This compound is part of the imidazolidine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide involves its interaction with various molecular targets. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, including enzyme inhibition and antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iprodione: A dicarboxamide fungicide with a similar structure and biological activity.
N-Hydroxy-1,2,4-oxadiazole-5-formamides: Compounds with similar heterocyclic structures and potential therapeutic applications.
Uniqueness
5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide is unique due to its specific molecular structure, which allows for diverse chemical reactions and interactions with biological targets. Its versatility in various scientific research applications further distinguishes it from similar compounds.
Eigenschaften
Molekularformel |
C4H5N3O4 |
---|---|
Molekulargewicht |
159.10 g/mol |
IUPAC-Name |
5-hydroxy-2,4-dioxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C4H5N3O4/c5-3(10)7-2(9)1(8)6-4(7)11/h2,9H,(H2,5,10)(H,6,8,11) |
InChI-Schlüssel |
ORSMPPNTWWSUFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=O)NC(=O)N1C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.